molecular formula C22H27N3O B12392263 NMDA receptor antagonist 8

NMDA receptor antagonist 8

Katalognummer: B12392263
Molekulargewicht: 349.5 g/mol
InChI-Schlüssel: DLLHDEONAMMACT-JOCHJYFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NMDA receptor antagonist 8 is a compound that inhibits the action of the N-methyl-D-aspartate receptor. This receptor is a type of glutamate receptor and ion channel protein found in nerve cells. NMDA receptor antagonists are used in various medical and research applications due to their ability to modulate excitatory neurotransmission in the central nervous system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NMDA receptor antagonist 8 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route can vary, but it generally includes the following steps:

    Formation of Intermediates: The initial steps involve the preparation of key intermediates through reactions such as alkylation, acylation, and cyclization.

    Coupling Reaction: The final step involves coupling the intermediates under specific conditions, such as using a catalyst or under reflux conditions, to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

NMDA receptor antagonist 8 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions, such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives, depending on the functional groups involved.

Wissenschaftliche Forschungsanwendungen

NMDA receptor antagonist 8 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the structure and function of NMDA receptors and to develop new synthetic methodologies.

    Biology: Employed in research on neuronal signaling, synaptic plasticity, and neurodegenerative diseases.

    Medicine: Investigated for its potential therapeutic effects in conditions such as Alzheimer’s disease, schizophrenia, and chronic pain.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing.

Wirkmechanismus

NMDA receptor antagonist 8 exerts its effects by binding to the NMDA receptor and inhibiting its activity. This prevents the influx of calcium ions into the nerve cells, which is essential for excitatory neurotransmission. By blocking this pathway, this compound can modulate neuronal activity and reduce excitotoxicity, which is implicated in various neurological disorders.

Vergleich Mit ähnlichen Verbindungen

NMDA receptor antagonist 8 is unique in its specific binding affinity and selectivity for the NMDA receptor. Similar compounds include:

    Ketamine: A well-known NMDA receptor antagonist used as an anesthetic and for its antidepressant effects.

    Dextromethorphan: Commonly used as a cough suppressant and also acts as an NMDA receptor antagonist.

    Phencyclidine (PCP): Known for its dissociative and hallucinogenic effects, also an NMDA receptor antagonist.

    Memantine: Used in the treatment of Alzheimer’s disease due to its neuroprotective properties.

Each of these compounds has unique properties and applications, but they all share the common mechanism of inhibiting NMDA receptor activity.

Eigenschaften

Molekularformel

C22H27N3O

Molekulargewicht

349.5 g/mol

IUPAC-Name

(1R)-3-(4-benzylpiperidin-1-yl)-1-(1H-indazol-5-yl)propan-1-ol

InChI

InChI=1S/C22H27N3O/c26-22(19-6-7-21-20(15-19)16-23-24-21)10-13-25-11-8-18(9-12-25)14-17-4-2-1-3-5-17/h1-7,15-16,18,22,26H,8-14H2,(H,23,24)/t22-/m1/s1

InChI-Schlüssel

DLLHDEONAMMACT-JOCHJYFZSA-N

Isomerische SMILES

C1CN(CCC1CC2=CC=CC=C2)CC[C@H](C3=CC4=C(C=C3)NN=C4)O

Kanonische SMILES

C1CN(CCC1CC2=CC=CC=C2)CCC(C3=CC4=C(C=C3)NN=C4)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.